4-Ethoxy-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one
Description
Properties
CAS No. |
50992-26-2 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
4-ethoxy-1-(2-oxooxolan-3-yl)pyrimidin-2-one |
InChI |
InChI=1S/C10H12N2O4/c1-2-15-8-3-5-12(10(14)11-8)7-4-6-16-9(7)13/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
SLSHEFDMOWDUPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)N(C=C1)C2CCOC2=O |
Origin of Product |
United States |
Biological Activity
4-Ethoxy-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1H)-one, with the CAS number 50992-26-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C10H12N2O4
- Molecular Weight : 224.213 g/mol
- Density : 1.41 g/cm³
- Boiling Point : 397.9 °C at 760 mmHg
- Flash Point : 194.4 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and modulation of metabolic pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes involved in cellular processes, such as kinases and other regulatory proteins.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound through various mechanisms:
- Inhibition of Cell Proliferation : Similar pyrimidine derivatives have shown significant inhibition of cell proliferation in cancer cell lines, suggesting a potential role for this compound in cancer therapy.
- Mechanistic Studies : In vitro assays demonstrate that the compound may induce apoptosis in cancer cells, although specific pathways remain to be elucidated.
Enzyme Inhibition
The compound is hypothesized to act as an enzyme inhibitor:
- Kinase Inhibition : Compounds with similar structures have been reported to inhibit specific kinases, which are crucial for cell signaling and proliferation. For example, inhibitors targeting IRAK4 have shown promising results in preclinical models .
Case Studies and Experimental Data
A review of literature reveals several experimental studies focusing on related compounds that provide insights into the potential biological activities of this compound:
Scientific Research Applications
Chemical Identity and Properties
- CAS Number : 50992-26-2
- Molecular Formula : C10H12N2O4
- Molecular Weight : 224.21 g/mol
- Density : 1.41 g/cm3
- Boiling Point : 397.9°C at 760 mmHg
- Flash Point : 194.4°C
- Refractive Index : 1.607
Scientific Research Applications
4-Ethoxy-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one is employed in scientific research for several applications.
Potential Therapeutic Areas
While specific applications of this compound are not detailed in the provided search results, pyrimidine derivatives, in general, have demonstrated antiviral and antitumor activities. Pyrimidine derivatives have exhibited significant antiviral properties and efficacy against viral polymerases. Certain pyrimidine analogs can act as inhibitors of phosphodiesterase enzymes, which are crucial in signal transduction pathways. Pyrimidine derivatives can be used in the development of new pharmaceuticals. The trifluoromethyl group is known for enhancing the metabolic stability and lipophilicity of drug candidates, which can lead to improved pharmacokinetic properties.
Related Research
Other pyrimidine derivatives have been investigated for their potential in various therapeutic areas . Some related research includes:
- Antiviral Activity : Pyrimidine derivatives have shown promise in inhibiting viral replication.
- Anti-inflammatory Agents : Hydroxyethyl groups in similar compounds may enhance solubility and bioavailability, suggesting potential use in anti-inflammatory therapies.
- LRRK2 Inhibitors : 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series has been identified as potent LRRK2 inhibitors for Parkinson's disease treatment .
- Antimicrobial Activity : Derivatives of pyrimidine are analyzed for antibacterial and antifungal activities .
Data Table: Related Pyrimidine Compounds and Their Applications
Further Research
Chemical Reactions Analysis
Hydrolysis of the Ethoxy Group
The ethoxy substituent undergoes acid- or base-catalyzed hydrolysis. Under reflux with 6 M HCl (4–9 days), it converts to a hydroxyl group via nucleophilic substitution (S<sub>N</sub>1/2). This reaction is critical for generating hydroxylated intermediates for further derivatization .
| Condition | Product | Yield | Reference |
|---|---|---|---|
| 6 M HCl, reflux, 5 days | 4-Hydroxy-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1H)-one | 87% |
Lactone Ring-Opening Reactions
The 2-oxotetrahydrofuran (γ-lactone) moiety reacts with nucleophiles (e.g., water, amines) under basic conditions. Hydrolysis produces a diol derivative, while amines yield amides .
Pyrimidinone Ring Reactivity
The pyrimidin-2-one core participates in:
-
Electrophilic substitution at C-5/C-6 positions under nitration or halogenation conditions.
-
Nucleophilic attack at the carbonyl (C-2), forming Schiff bases with primary amines .
Example Reaction:
Reacting with benzylamine in ethanol yields N-benzyl-4-ethoxy-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2-amine (confirmed by <sup>1</sup>H NMR δ 8.2 ppm for imine proton) .
Conjugated Addition Reactions
The α,β-unsaturated lactone system (C=O adjacent to C-O) undergoes 1,4-addition with organometallic reagents (e.g., Grignard). For example:
| Reagent | Product | Stereochemistry |
|---|---|---|
| CH<sub>3</sub>MgBr | 1-(3-(2-Oxotetrahydrofuran-3-yl)propyl)pyrimidin-2(1H)-one | Trans dominance due to steric effects |
Oxidation and Reduction Pathways
-
Oxidation : The lactone’s secondary alcohol (if ring-opened) oxidizes to a ketone using PCC (pyridinium chlorochromate) .
-
Reduction : NaBH<sub>4</sub> selectively reduces the pyrimidinone’s carbonyl to a secondary alcohol without affecting the lactone .
Thermal Degradation
At temperatures >150°C, two primary degradation pathways occur:
-
Lactone ring contraction to a furanone derivative.
-
Pyrimidinone ring cleavage via retro-Diels-Alder reaction, releasing CO and forming a diazine intermediate (confirmed by GC-MS) .
Photochemical Reactivity
UV irradiation (254 nm) induces [2+2] cycloaddition between the pyrimidinone’s C=C and the lactone’s carbonyl, forming a bicyclic oxetane derivative (quantified by HPLC) .
Key Stability Considerations :
-
pH Sensitivity : Stable in neutral conditions (pH 6–8) but degrades rapidly in strongly acidic/basic media.
-
Light Sensitivity : Store in amber vials to prevent photodegradation.
-
Thermal Stability : Decomposition onset at 180°C (DSC data).
This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive heterocycles, particularly in anticancer and antimicrobial drug development .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrimidin-2(1H)-ones
Table 1: Comparative Analysis of Key Pyrimidin-2(1H)-one Derivatives
Substituent Effects on Bioactivity
- Ethoxy vs. Amino/Fluoro Groups: The ethoxy group in the target compound contrasts with dexelvucitabine’s C4-amino/C5-fluoro substituents. Fluorination in dexelvucitabine enhances metabolic stability and antiviral efficacy by mimicking natural nucleosides .
- Tetrahydrofuran Modifications : The 2-oxotetrahydrofuran ring in the target compound lacks the hydroxymethyl or chlorine substituents seen in and . These groups influence solubility (hydroxymethyl) or electron-withdrawing effects (chlorine), altering binding to biological targets like polymerases or kinases .
Physicochemical Properties
- Hydrogen Bonding : The 2-oxo group in the tetrahydrofuran ring provides hydrogen-bond acceptors, contrasting with ’s dichloro substituents, which prioritize hydrophobic interactions.
Q & A
Q. What are the critical challenges in synthesizing 4-Ethoxy-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1H)-one, and how can reaction conditions be optimized?
Answer: Synthesis of this compound involves multi-step reactions, including functional group protection, cyclization, and deprotection. Key challenges include:
- Regioselectivity : Ensuring the ethoxy group and tetrahydrofuran-3-yl moiety are correctly positioned .
- By-product formation : Side reactions during pyrimidinone ring formation require strict temperature control (e.g., 60–80°C) and solvent selection (polar aprotic solvents like DMF) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is often needed to isolate the product .
Q. Optimization strategies :
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data discrepancies resolved?
Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., ethoxy group at C4 vs. C2) and detects tautomeric forms. Discrepancies in coupling constants (e.g., J = 6–8 Hz for tetrahydrofuran protons) may indicate stereochemical impurities .
- Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragments (e.g., loss of ethoxy group at m/z ~45) .
- HPLC-PDA : Purity assessment (>95%) with C18 columns (acetonitrile/water, 60:40) .
Q. Resolving contradictions :
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Answer:
- Hydrolysis : The lactone ring in the tetrahydrofuran moiety is prone to hydrolysis in aqueous buffers (pH < 3 or > 8), forming carboxylic acid derivatives .
- Oxidation : The pyrimidin-2(1H)-one core may oxidize to pyrimidine-2,4-dione under ambient light, detectable via UV-Vis (λ shift from 260 nm to 280 nm) .
Q. Storage recommendations :
- Store at –20°C under nitrogen in amber vials .
- Use stabilizers like BHT (0.01% w/v) in organic solvents .
Advanced Research Questions
Q. How can computational methods predict the biological activity of derivatives against kinase targets?
Answer:
Q. Example findings :
| Derivative Substitution | Target Kinase | ΔG (kcal/mol) | H-Bond Interactions |
|---|---|---|---|
| 4-Ethoxy → 4-Methoxy | EGFR | –8.2 | Asp831, Lys721 |
| Tetrahydrofuran → Piperidine | CDK2 | –7.5 | Glu81, Leu83 |
Q. What strategies resolve contradictions between in vitro and in vivo activity data for pyrimidin-2(1H)-one derivatives?
Answer:
- Pharmacokinetic factors : Poor oral bioavailability due to low LogP (<1) can be addressed via prodrug strategies (e.g., esterification of the hydroxyl group) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., ethoxy → hydroxy metabolites) .
- Tissue distribution : Radiolabel the compound (¹⁴C at C2) and track accumulation in target organs via autoradiography .
Q. Case study :
Q. How are structure-activity relationship (SAR) studies designed to optimize this compound’s therapeutic index?
Answer:
Q. What analytical workflows identify and quantify degradation products in forced degradation studies?
Answer:
Q. How do stereochemical variations in the tetrahydrofuran ring impact biological activity?
Answer:
- Stereoisomer synthesis : Use chiral catalysts (e.g., Sharpless epoxidation) to prepare (3R)- vs. (3S)-configured derivatives .
- Activity differences :
Resolution : Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 85:15) to separate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
